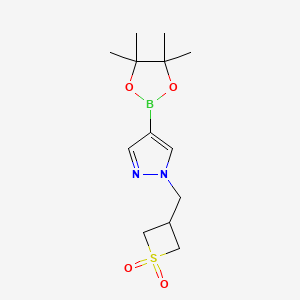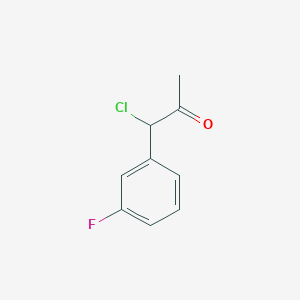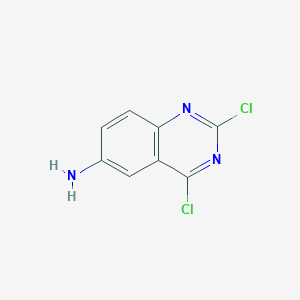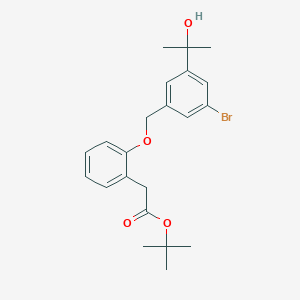![molecular formula C6H3ClN3O- B14039956 7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
7-chloroimidazo[1,2-c]pyrimidin-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroimidazo[1,2-c]pyrimidin-5-olate is a heterocyclic compound with the molecular formula C6H4ClN3O. It is known for its unique structure, which combines an imidazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloroimidazo[1,2-c]pyrimidin-5-olate typically involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane and ethanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidin-5-olate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Functionalization Reactions: The imidazole and pyrimidine rings can be functionalized to introduce new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Applications De Recherche Scientifique
7-Chloroimidazo[1,2-c]pyrimidin-5-olate has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of azabenzimidazoles, which are potent ATR inhibitors with applications in oncology.
Material Science: The compound shows potential in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Organic Synthesis: It serves as a starting material for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-chloroimidazo[1,2-c]pyrimidin-5-olate involves its interaction with molecular targets such as ATR (ataxia telangiectasia and Rad3-related protein). By inhibiting ATR, the compound can interfere with DNA damage response pathways, making it a valuable tool in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloroimidazo[1,2-a]pyrimidin-5-olate
- 5,7-Dichloroimidazo[1,2-c]pyrimidine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
7-Chloroimidazo[1,2-c]pyrimidin-5-olate stands out due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research .
Propriétés
Formule moléculaire |
C6H3ClN3O- |
|---|---|
Poids moléculaire |
168.56 g/mol |
Nom IUPAC |
7-chloroimidazo[1,2-c]pyrimidin-5-olate |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)/p-1 |
Clé InChI |
MORDDYJPVSRHAG-UHFFFAOYSA-M |
SMILES canonique |
C1=CN2C(=N1)C=C(N=C2[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)



![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)

![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)
